1,4-Dithiin, 2,3-dihydro-5-phenyl-
Description
Contextualization within Sulfur Heterocycle Chemistry Research
Sulfur heterocycles are a cornerstone of organic chemistry, with their diverse structures underpinning a vast array of natural products, pharmaceuticals, and functional materials. Within this broad class of compounds, 1,4-dithiins and their derivatives have attracted considerable attention. These six-membered rings containing two sulfur atoms at positions 1 and 4 are non-aromatic and typically adopt a boat-like conformation. The presence of the sulfur atoms imparts unique electronic and reactivity characteristics, making them valuable building blocks in synthesis. beilstein-journals.orgnih.gov
Significance of Dihydrodithiin Scaffolds in Advanced Chemical Synthesis
Dihydrodithiin scaffolds, such as the one found in 1,4-Dithiin, 2,3-dihydro-5-phenyl-, are recognized as versatile C2-synthons in organic synthesis. beilstein-journals.orgnih.gov This means they can be strategically employed to introduce a two-carbon unit into a target molecule. The carbon-sulfur bonds within the dihydrodithiin ring can be chemoselectively cleaved or the ring can be oxidized, revealing different functionalities and allowing for the construction of complex molecular architectures.
The strategic use of dihydrodithiin scaffolds is analogous to the well-established chemistry of 1,3-dithianes, which are widely used for "umpolung" or inverted polarity reactivity. However, the unsaturated nature of the dihydrodithiin ring offers distinct reactivity patterns and opportunities for further chemical transformations, such as cycloaddition reactions. The phenyl-substituted variant, in particular, can serve as a precursor to a range of more complex sulfur-containing heterocycles through reactions targeting either the dithiin ring or the phenyl group.
Overview of Current Research Trajectories Involving 1,4-Dithiin, 2,3-dihydro-5-phenyl-
While specific research exclusively focused on 1,4-Dithiin, 2,3-dihydro-5-phenyl- is still developing, current research trajectories for closely related compounds and the parent scaffold provide a clear indication of its potential. A significant area of interest lies in the synthesis of functionalized dihydrodithiins for applications in materials science. For instance, the synthesis of "2,3-dicyano-5,6-dihydro-5-phenyl-p-dithiin" has been reported. The introduction of dicyano groups is a common strategy for creating electron-accepting materials, suggesting that phenyl-substituted dihydrodithiins could be explored as components in organic electronic devices.
The commercial availability of the oxidized derivative, "5-Phenyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide," further underscores the accessibility and stability of the core scaffold. The synthesis of this tetraoxide likely proceeds through the oxidation of 1,4-Dithiin, 2,3-dihydro-5-phenyl-, indicating that the parent compound is a viable synthetic intermediate. Research in this direction could focus on the reactivity of the sulfone groups in the tetraoxide for further synthetic elaborations.
General synthetic strategies for dihydrodithiins often involve the reaction of a suitable dithiol precursor with a dielectrophile. For the target molecule, a plausible synthetic route could involve the reaction of 1,2-ethanedithiol (B43112) with a phenyl-containing dielectrophile, such as a phenacyl halide derivative. The exploration and optimization of such synthetic routes are a key aspect of current research in this area.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35756-26-4 |
|---|---|
Molecular Formula |
C10H10S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C10H10S2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,8H,6-7H2 |
InChI Key |
PXUJCQJEUZSWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Dithiin, 2,3 Dihydro 5 Phenyl and Its Derivatives
Novel Synthetic Routes to the 1,4-Dithiin, 2,3-dihydro-5-phenyl- Core
The construction of the 2,3-dihydro-1,4-dithiin ring with a phenyl substituent at the 5-position can be approached through several synthetic strategies. These methods primarily involve the formation of the two carbon-sulfur bonds to create the six-membered ring.
Cyclization Strategies for Dithiin Ring Formation
The formation of the 1,4-dithiin ring is often achieved through cyclization reactions. A general and straightforward protocol for the synthesis of 1,4-dithiins involves the reaction of alkynes with elemental sulfur under transition metal-free conditions. rsc.org This method offers high regioselectivity and operational simplicity. For the synthesis of 2,3-dihydro-5-phenyl-1,4-dithiin, a plausible approach would be the reaction of phenylacetylene (B144264) with a suitable sulfur source that can provide a two-carbon unit with two thiol groups, such as 1,2-ethanedithiol (B43112).
Another established method involves the ring expansion of 1,3-dithiolanes. Parham and coworkers pioneered a method involving the rearrangement of 1,3-dithiolanes derived from α-halocarbonyls into 1,4-dithianes, which then dehydrohalogenate to yield dihydrodithiins. nih.gov This 1,2-sulfur migration proceeds via a cyclic sulfonium (B1226848) intermediate. nih.gov
Furthermore, the dehydration of 1,4-dithiane-2,5-diol (B140307) is a convenient method for producing 1,4-dithiin. nih.govresearchgate.net This diol can also serve as a source for 2-mercaptoacetaldehyde, a versatile building block in the synthesis of various sulfur-containing heterocycles. researchgate.netresearchgate.net
A general synthesis of 1,4-dithiins can also be achieved from the reaction of diketo sulfides. tandfonline.com The cyclization strategies often rely on creating the appropriate precursor that can undergo an intramolecular reaction to form the desired heterocyclic ring. nih.gov
Stereoselective Synthesis Approaches
The stereoselective synthesis of substituted 1,4-dithiins is a challenging aspect of their chemistry. While specific methods for the stereoselective synthesis of 2,3-dihydro-5-phenyl-1,4-dithiin are not extensively documented, the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of reactions. wikipedia.orgnumberanalytics.combath.ac.ukresearchgate.netresearchgate.net Chiral auxiliaries are stereogenic groups temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. wikipedia.org For the synthesis of a chiral dihydrodithiin, a chiral auxiliary could be attached to one of the precursors, for instance, a functionalized phenylacetylene or a derivative of 1,2-ethanedithiol, to induce diastereoselectivity during the cyclization step. After the formation of the dithiin ring, the auxiliary can be removed.
Precursor Chemistry and Advanced Starting Material Development
Functionalization of Phenyl Moieties in Precursors
The synthesis of 1,4-Dithiin, 2,3-dihydro-5-phenyl- requires phenylacetylene or a derivative as a key precursor. The preparation of substituted phenylacetylenes is well-documented in the literature. rsc.orgacs.orgorgsyn.orgsciencemadness.org These methods include the dehydrohalogenation of styrene (B11656) dihalides or halo-styrenes and the elimination of carbon dioxide from phenylpropiolic acid. orgsyn.org More modern approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl (B1212043) group onto a functionalized phenyl ring. acs.org This allows for the synthesis of a wide variety of phenylacetylene derivatives with different substituents on the phenyl ring, which can then be used to synthesize the corresponding substituted 5-phenyl-2,3-dihydro-1,4-dithiins.
The following table summarizes some common methods for the synthesis of phenylacetylene and its derivatives:
| Starting Material | Reagents | Product | Reference |
| Styrene dibromide | Strong base (e.g., KOH, NaNH2) | Phenylacetylene | orgsyn.org |
| β-Bromostyrene | Molten KOH | Phenylacetylene | orgsyn.org |
| Phenylpropiolic acid | Heat, catalyst | Phenylacetylene | orgsyn.org |
| Aryl halide | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Aryl-substituted alkyne | acs.org |
Sulfur Source Optimization in Dithiin Synthesis
The choice of the sulfur source is critical for the efficient synthesis of the dithiin ring. Various sulfur-containing reagents can be employed, each with its own advantages and disadvantages in terms of reactivity, handling, and by-product formation.
Elemental sulfur is a readily available and inexpensive sulfur source that has been used for the synthesis of 1,4-dithiins from alkynes. rsc.org 1,4-Dithiane-2,5-diol serves as a stable and convenient precursor for in situ generation of 2-mercaptoacetaldehyde, which can then react to form the dithiin ring. researchgate.netresearchgate.net Ethane-1,2-dithiol is another common sulfur nucleophile used in the formation of sulfur heterocycles. chemicalbook.com The optimization of the sulfur source would depend on the specific reaction conditions and the other reactants involved. A comparative study of different sulfur nucleophiles would be necessary to determine the most efficient method for the synthesis of 2,3-dihydro-5-phenyl-1,4-dithiin.
Methodologies for Derivatization of 1,4-Dithiin, 2,3-dihydro-5-phenyl-
Once the 2,3-dihydro-5-phenyl-1,4-dithiin core is synthesized, it can be further functionalized to create a variety of derivatives. These derivatization reactions can target either the dithiin ring or the phenyl moiety.
The olefinic carbons of the 1,4-dithiin ring can react with both electrophiles and nucleophiles. tandfonline.com For instance, 5,6-dihydro-1,4-dithiin can undergo electrophilic substitution reactions such as the Vilsmeier-Haack reaction. nih.gov It is also possible to metalate the dihydrodithiin ring, and the resulting organometallic species can react with various electrophiles. nih.gov
The phenyl ring of 2,3-dihydro-5-phenyl-1,4-dithiin is susceptible to electrophilic aromatic substitution reactions. The dithiin substituent will direct incoming electrophiles to the ortho- and para-positions of the phenyl ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be employed to introduce functional groups onto the phenyl ring.
Furthermore, modern cross-coupling reactions catalyzed by transition metals like palladium offer a powerful tool for the derivatization of aryl halides. libretexts.orgyoutube.comrsc.orgyoutube.com If a halogen atom is introduced onto the phenyl ring of the dithiin, it can then participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds. A derivative, 5-Phenyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide, is commercially available, indicating that oxidation of the sulfur atoms is a feasible derivatization. sigmaaldrich.com
Electrophilic and Nucleophilic Substitutions on the Phenyl Ring
The phenyl group of 2,3-dihydro-5-phenyl-1,4-dithiin is amenable to classical electrophilic aromatic substitution reactions. The dihydrodithiin moiety, containing two sulfur atoms, influences the reactivity and regioselectivity of these substitutions. The sulfur atoms can direct incoming electrophiles to the ortho- and para-positions of the phenyl ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the aromatic ring, providing handles for further derivatization.
Conversely, nucleophilic aromatic substitution (SNAr) on the phenyl ring is less common unless the ring is activated by strongly electron-withdrawing groups. For instance, if a nitro group were introduced via electrophilic substitution, it could facilitate subsequent nucleophilic displacement by various nucleophiles.
Table 1: Proposed Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2,3-dihydro-5-(4-nitrophenyl)-1,4-dithiin |
| Bromination | Br₂, FeBr₃ | 2,3-dihydro-5-(4-bromophenyl)-1,4-dithiin |
Modifications of the Dihydrodithiin Heterocycle
The dihydrodithiin ring itself offers sites for chemical modification. The sulfur atoms are susceptible to oxidation, and the carbon-carbon double bond can undergo various addition reactions.
One significant modification is the oxidation of the sulfur atoms. Treatment of 2,3-dihydro-5-phenyl-1,4-dithiin with a suitable oxidizing agent can yield the corresponding sulfoxides or sulfones. A notable derivative is 5-Phenyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide, where both sulfur atoms are fully oxidized. sigmaaldrich.com This transformation significantly alters the electronic properties and geometry of the heterocyclic ring.
The double bond within the dihydrodithiin ring can also be a target for functionalization, although this is less commonly explored. Reactions such as hydrogenation would saturate the ring to form the corresponding 1,4-dithiane (B1222100) derivative.
Table 2: Modifications of the Dihydrodithiin Ring
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | Peroxy acids (e.g., m-CPBA) | 5-Phenyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide sigmaaldrich.com |
The reactivity of the dihydrodithiin ring is comparable to other unsaturated sulfur heterocycles, which are known to undergo various transformations that can be harnessed for creating complex molecular architectures. beilstein-journals.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable for derivatizing the phenyl group of 2,3-dihydro-5-phenyl-1,4-dithiin. researchgate.netjocpr.com To utilize these reactions, a halo-substituted precursor, such as 2,3-dihydro-5-(4-bromophenyl)-1,4-dithiin, is typically required. This precursor can be synthesized via electrophilic halogenation as mentioned previously.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. mdpi.com This is a versatile method for introducing new aryl or vinyl groups.
Heck Coupling: The coupling of the aryl halide with an alkene to form a new substituted alkene. This reaction is a cornerstone for creating C(sp²)–C(sp²) bonds. jocpr.comnobelprize.org
Sonogashira Coupling: The reaction between the aryl halide and a terminal alkyne, which provides a straightforward route to conjugated enynes. jocpr.com
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine.
These reactions are valued for their high efficiency, selectivity, and functional group tolerance, making them ideal for late-stage functionalization in the synthesis of complex molecules. jocpr.com
Table 3: Proposed Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst/Base | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 2,3-dihydro-5-(4-bromophenyl)-1,4-dithiin + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |
| Heck | 2,3-dihydro-5-(4-bromophenyl)-1,4-dithiin + Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Stilbene derivative |
| Sonogashira | 2,3-dihydro-5-(4-bromophenyl)-1,4-dithiin + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |
Green Chemistry Principles in the Synthesis of 1,4-Dithiin, 2,3-dihydro-5-phenyl-
The application of green chemistry principles to the synthesis of 2,3-dihydro-5-phenyl-1,4-dithiin aims to reduce the environmental impact of the chemical processes involved. One of the initial synthetic methods reported for dihydro-1,4-dithiins was noted for avoiding reactants that create odor or other handling problems, which is an early consideration for a greener process. google.com
Further integration of green chemistry can be achieved through several approaches:
Catalysis: The use of palladium-catalyzed cross-coupling reactions is inherently a green approach as it utilizes catalytic amounts of the metal, reducing waste compared to stoichiometric reagents. youtube.com Developing heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of these processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Domino reactions, where multiple bond-forming events occur in a single pot, can improve atom economy. For example, syntheses of related sulfur heterocycles have been achieved through domino processes in greener solvents. rsc.org
Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A key goal in green chemistry is to replace these with safer alternatives. Water-based micellar catalysis, for instance, has emerged as a sustainable approach for performing reactions like palladium-catalyzed couplings, often at room temperature, which also reduces energy consumption. youtube.com The use of solvents like hexafluoro-2-propanol has also been shown to be effective for the synthesis of related heterocycles under neutral conditions. rsc.org
Renewable Feedstocks: While the synthesis of 2,3-dihydro-5-phenyl-1,4-dithiin typically starts from petroleum-derived materials like phenacyl bromide, future research could explore routes from renewable bio-based feedstocks.
By focusing on catalytic methods, optimizing atom economy, and utilizing environmentally benign reaction media, the synthesis of 2,3-dihydro-5-phenyl-1,4-dithiin and its derivatives can be aligned with the principles of sustainable chemistry.
Mechanistic Investigations of 1,4 Dithiin, 2,3 Dihydro 5 Phenyl Reactions
Elucidation of Reaction Pathways for Dithiin Ring Opening and Closure
The stability of the 2,3-dihydro-1,4-dithiin ring is a crucial aspect of its chemistry. While generally stable, the ring can undergo opening and closure reactions under specific conditions. These transformations are often influenced by the nature of the substituents and the reaction environment.
One of the established methods for the synthesis of dihydrodithiins is the Parham ring expansion. beilstein-journals.orgnih.gov This process involves the rearrangement of 1,3-dithiolanes derived from α-halocarbonyls. The mechanism proceeds through a 1,2-sulfur migration via a cyclic sulfonium (B1226848) intermediate, which subsequently undergoes ring opening and elimination of a halide to form the unsaturated 1,4-dithiin ring. beilstein-journals.orgnih.gov
Conversely, ring-opening reactions can be initiated by strong bases. For instance, treatment of 1,4-dithiins with organolithium reagents at elevated temperatures (0°C) can lead to quantitative ring opening. beilstein-journals.org This reactivity is attributed to the increased lability of the C-S bonds under these conditions. The phenyl group at the 5-position is expected to influence the regioselectivity of such ring-opening reactions due to its electronic and steric effects.
Analogous ring-opening reactions have been observed in related fused thiophene (B33073) systems, such as dithieno[2,3-b:3',2'-d]thiophene, when treated with aryllithium reagents. nih.gov This suggests that the dihydrodithiin ring in 1,4-Dithiin, 2,3-dihydro-5-phenyl- could be susceptible to similar nucleophilic attack, leading to cleavage of the heterocyclic ring.
Detailed Studies of Redox Transformations Involving the Sulfur Atoms
The sulfur atoms in the 1,4-dithiin ring are central to its redox chemistry. The 1,4-dithiin motif is known for its ability to undergo reversible one- and two-electron oxidations, leading to the formation of radical cations and diradical dications. researchgate.net This redox activity is a key feature that has been explored in the context of developing new materials for energy storage and electronics. researchgate.netmit.edu
The oxidation of the sulfur atoms can be achieved using various oxidizing agents. The resulting species, such as sulfoxides and sulfones, exhibit altered electronic properties and reactivity. An example of a related oxidized compound is 5-Phenyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide, which has been cataloged and is commercially available. sigmaaldrich.comnih.gov The formation of this tetraoxide indicates that both sulfur atoms in the dihydrodithiin ring can be fully oxidized.
The electrochemical behavior of related N-alkylated 2,3-diamino-1,4-naphthoquinone derivatives has been studied, revealing the formation of radical cations and anions. youtube.com While not a direct analogue, this study highlights the potential for the sulfur atoms in the dihydrodithiin ring to participate in single-electron transfer processes. The phenyl substituent in 1,4-Dithiin, 2,3-dihydro-5-phenyl- is expected to modulate the redox potentials of the sulfur atoms through electronic communication.
Nucleophilic and Electrophilic Reactivity Profiles of the Dihydrodithiin Ring
The dihydrodithiin ring in 1,4-Dithiin, 2,3-dihydro-5-phenyl- possesses both nucleophilic and electrophilic character, making it susceptible to attack by a range of reagents.
Nucleophilic Reactivity: The double bond in the dihydrodithiin ring can act as a nucleophile. In electrophilic addition reactions, the alkene attacks an electrophile, such as a proton from a hydrogen halide. youtube.comlibretexts.orgyoutube.com The initial attack would lead to the formation of a carbocation intermediate, which is then attacked by the halide anion to give the addition product. libretexts.org The regioselectivity of this addition would be influenced by the stability of the resulting carbocation, with the phenyl group playing a significant role in its stabilization through resonance.
Furthermore, lithiated derivatives of 5,6-dihydro-1,4-dithiins have been shown to be relatively stable at low temperatures (below -70 °C), resisting the typical β-elimination pathway. mit.edu This stability allows them to act as nucleophiles in Corey-Seebach type alkylation reactions with various electrophiles. mit.edu
Electrophilic Reactivity: The dihydrodithiin ring can also be subject to attack by nucleophiles. The carbon atoms of the double bond, particularly the one adjacent to the phenyl group, can act as electrophilic centers. Nucleophilic attack at these positions can lead to addition or substitution reactions. For instance, the stabilized allyl cation derived from (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) participates in (3+2) cycloaddition reactions, highlighting the electrophilic nature of the ring under certain conditions. mit.edu
Radical Reaction Pathways of 1,4-Dithiin, 2,3-dihydro-5-phenyl-
The involvement of radical intermediates in the reactions of sulfur-containing heterocycles is a well-documented phenomenon. For 1,4-Dithiin, 2,3-dihydro-5-phenyl-, radical pathways can be initiated through various means, including thermal or photochemical induction.
The redox activity of the sulfur atoms, as discussed earlier, can lead to the formation of radical cations upon one-electron oxidation. researchgate.net These radical species can then undergo further reactions, such as dimerization or reaction with other molecules in the system.
While specific studies on the radical reactions of 1,4-Dithiin, 2,3-dihydro-5-phenyl- are scarce, the general principles of radical chemistry suggest that the double bond can undergo radical addition reactions. The stability of the potential radical intermediates would dictate the course of such reactions.
Thermal and Photochemical Decomposition Mechanisms
The stability of 1,4-Dithiin, 2,3-dihydro-5-phenyl- under thermal and photochemical conditions is a critical aspect of its profile.
Thermal Decomposition: Studies on related heterocyclic systems provide insights into potential thermal decomposition pathways. For instance, the thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane proceeds via a stepwise mechanism initiated by the homolytic unimolecular rupture of the O-O bond. nih.gov While the dithiin ring is structurally different, high temperatures could potentially lead to the homolytic cleavage of the C-S bonds in 1,4-Dithiin, 2,3-dihydro-5-phenyl-, initiating a cascade of radical reactions leading to decomposition products.
Photochemical Decomposition: Photochemical reactions of related sulfur heterocycles have been investigated. For example, the photocyclization of 1-(3-phenyl)-1,3-butadiene to 1,8a-dihydronaphthalene (B14525316) has been studied, revealing a nonadiabatic pathway. The photochemical decomposition of 5,5-dialkoxybarbituric acids has also been reported. These studies suggest that UV irradiation of 1,4-Dithiin, 2,3-dihydro-5-phenyl- could lead to excited states that undergo various transformations, including ring-opening, cyclization, or fragmentation. The phenyl substituent would likely play a role in the photophysics and photochemistry of the molecule by influencing the energy and nature of the excited states.
Theoretical and Computational Studies of 1,4 Dithiin, 2,3 Dihydro 5 Phenyl
Quantum Chemical Calculations on Electronic Structure and Bonding
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can understand the molecule's reactivity and electronic transitions.
For 1,4-Dithiin, 2,3-dihydro-5-phenyl-, the HOMO is expected to be localized primarily on the electron-rich dihydro-1,4-dithiin ring, specifically involving the sulfur atoms with their lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the π-system of the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its UV-Vis absorption properties. The presence of the phenyl group is expected to lower the HOMO-LUMO gap compared to the unsubstituted dihydro-1,4-dithiin, leading to a red shift in the absorption spectrum. acs.org
Table 1: Predicted Molecular Orbital Properties of 1,4-Dithiin, 2,3-dihydro-5-phenyl- (Illustrative)
| Property | Expected Value/Characteristic | Influencing Factors |
|---|---|---|
| HOMO Energy | Relatively High | Lone pairs of sulfur atoms |
| LUMO Energy | Relatively Low | π-system of the phenyl ring |
| HOMO-LUMO Gap | Moderate | Conjugation between the dithiin and phenyl rings |
| HOMO Distribution | Primarily on the dihydro-1,4-dithiin ring | Electron-donating nature of sulfur |
This table is illustrative and based on general principles of electronic structure theory and data from analogous compounds.
The dihydro-1,4-dithiin ring is not planar and can adopt several conformations. Ab initio calculations, which are based on first principles of quantum mechanics, are well-suited to explore the potential energy surface of the molecule and identify its stable conformational isomers.
Molecular Dynamics Simulations of 1,4-Dithiin, 2,3-dihydro-5-phenyl- Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the environment.
The conformation and stability of 1,4-Dithiin, 2,3-dihydro-5-phenyl- can be significantly influenced by the solvent. In a nonpolar solvent, intramolecular forces will dominate, and the molecule will adopt its gas-phase equilibrium conformation. In a polar solvent, however, intermolecular interactions between the solute and solvent molecules will become more important. MD simulations can model these interactions explicitly and predict how the conformational landscape of the molecule changes in different solvent environments.
The phenyl group and the sulfur atoms of the dihydro-1,4-dithiin ring are both capable of engaging in various non-covalent interactions. MD simulations can be used to study these interactions with model systems, providing insights into how 1,4-Dithiin, 2,3-dihydro-5-phenyl- might interact with other molecules, such as biological macromolecules or other organic molecules in a condensed phase.
Key potential intermolecular interactions include:
π-π stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic systems.
C-H···π interactions: The C-H bonds of the dihydro-dithiin ring or other molecules can interact with the π-face of the phenyl ring. rsc.orgrsc.org
Sulfur-π interactions: The sulfur atoms can interact with the π-system of aromatic rings. nih.gov
Table 2: Potential Intermolecular Interactions of 1,4-Dithiin, 2,3-dihydro-5-phenyl-
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| π-π Stacking | Phenyl ring with another aromatic ring | Important for crystal packing and binding to biological targets. |
| C-H···π | C-H bonds and the phenyl ring | Contributes to the stability of molecular complexes. rsc.org |
| Sulfur-π | Sulfur atoms and an aromatic ring | Can influence molecular recognition and self-assembly. nih.gov |
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR and IR spectra. diva-portal.orguncw.edu
The predicted ¹H and ¹³C NMR chemical shifts for 1,4-Dithiin, 2,3-dihydro-5-phenyl- can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. uncw.edu The chemical shifts of the protons and carbons in the dihydro-1,4-dithiin ring will be sensitive to its conformation. The phenyl group will give rise to characteristic signals in the aromatic region of the spectrum.
Similarly, the IR spectrum can be computed by calculating the vibrational frequencies of the molecule. The spectrum is expected to show characteristic peaks for the C-H stretching and bending vibrations of the phenyl ring and the dihydro-dithiin ring, as well as vibrations involving the C-S bonds. Computational predictions can aid in the assignment of experimental spectra and provide a link between the observed vibrational modes and the underlying molecular structure. diva-portal.orgnih.gov
Table 3: Predicted Spectroscopic Data for 1,4-Dithiin, 2,3-dihydro-5-phenyl- (Illustrative)
| Spectroscopy | Predicted Feature | Computational Method |
|---|---|---|
| ¹H NMR | Aromatic protons (7.0-8.0 ppm), Dihydro-dithiin protons (2.5-4.0 ppm) | GIAO-DFT uncw.edu |
| ¹³C NMR | Aromatic carbons (120-140 ppm), Dihydro-dithiin carbons (25-40 ppm) | GIAO-DFT uncw.edu |
The predicted chemical shifts and vibrational frequencies are approximate and based on typical values for similar functional groups.
Reaction Mechanism Predictions and Transition State Analysis
The reaction mechanisms of 2,3-dihydro-5-phenyl-1,4-dithiin, particularly in cycloaddition reactions, are a subject of interest in theoretical and computational chemistry. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, predictions can be made based on the well-established principles of reaction mechanisms for related sulfur-containing heterocycles and dienes. Computational methods, such as Density Functional Theory (DFT), have proven to be invaluable tools for understanding the intricacies of these reactions, including the identification of transition states and the determination of reaction pathways. numberanalytics.comnih.govnih.gov
One of the primary reaction types for dienes and related structures is the Diels-Alder reaction, a [4+2] cycloaddition. numberanalytics.com For 2,3-dihydro-5-phenyl-1,4-dithiin, the conjugated system involving the double bond and the phenyl group could potentially act as a diene component. The reaction is believed to proceed through a concerted, cyclic transition state, avoiding the formation of intermediates. youtube.com
Frontier Molecular Orbital (FMO) Theory
The feasibility and rate of a Diels-Alder reaction can be qualitatively understood through Frontier Molecular Orbital (FMO) theory. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. numberanalytics.com A smaller energy gap between these orbitals leads to a more favorable interaction and a faster reaction. The presence of the phenyl group and the sulfur atoms in 2,3-dihydro-5-phenyl-1,4-dithiin will influence the energy levels of its frontier orbitals.
Computational calculations are essential to determine the precise energy levels of the HOMO and LUMO. For instance, in related systems, it has been shown that substituents on the diene can significantly alter the HOMO energy. Electron-donating groups tend to raise the HOMO energy, making the diene more reactive towards electron-poor dienophiles. Conversely, electron-withdrawing groups lower the HOMO energy.
Transition State Analysis
The transition state in a Diels-Alder reaction is a high-energy, transient structure where the new sigma bonds are partially formed. Computational chemistry allows for the detailed characterization of these transition states, including their geometry and energy. youtube.comschrodinger.com The activation energy of the reaction, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.gov
For a hypothetical Diels-Alder reaction involving 2,3-dihydro-5-phenyl-1,4-dithiin, computational models would be employed to locate the transition state structure. This involves complex calculations to find the saddle point on the potential energy surface corresponding to the reaction pathway. The geometry of the transition state would reveal the extent of bond formation and the synchronicity of the reaction.
Table 4.4.1: Predicted Parameters for a Hypothetical Diels-Alder Reaction of 2,3-dihydro-5-phenyl-1,4-dithiin with a Generic Dienophile (e.g., Maleic Anhydride)
| Parameter | Predicted Value/Characteristic | Method of Determination |
| Reaction Type | [4+2] Cycloaddition (Diels-Alder) | Theoretical Principle |
| Transition State | Concerted, cyclic | Theoretical Principle youtube.com |
| Key Orbital Interaction | HOMO(diene) - LUMO(dienophile) | FMO Theory numberanalytics.com |
| Effect of Phenyl Group | Likely influences HOMO/LUMO energies | Computational Modeling |
| Activation Energy (ΔE‡) | To be determined | DFT Calculations nih.gov |
| Transition State Geometry | Asynchronous bond formation likely | Computational Modeling |
Influence of Sulfur Atoms
The presence of sulfur atoms in the dithiin ring is expected to have a significant electronic effect. Sulfur can participate in conjugation through its lone pairs, potentially raising the HOMO energy and influencing the regioselectivity of the reaction. The specific nature of this influence would need to be elucidated through detailed computational studies, such as Natural Bond Orbital (NBO) analysis.
Advanced Spectroscopic and Structural Elucidation Methodologies for 1,4 Dithiin, 2,3 Dihydro 5 Phenyl
High-Resolution NMR Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 1,4-Dithiin, 2,3-dihydro-5-phenyl- , both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the dihydro-dithiin ring are expected to exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons at the C2 and C3 positions would likely appear as complex multiplets due to geminal and vicinal coupling. The vinylic proton on the dithiin ring would have a distinct chemical shift, influenced by the phenyl substituent. The aromatic protons of the phenyl group would typically resonate in the downfield region of the spectrum. The coupling constants (J-values) between adjacent protons would be instrumental in confirming the connectivity within the molecule and deducing the conformation of the dithiin ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the dithiin ring, both sp² and sp³ hybridized, as well as the carbons of the phenyl ring, would have distinct resonance signals. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups.
For structurally related 1,4-dithiin derivatives, ¹H and ¹³C NMR data have been reported. For instance, in various substituted 1,4-dithiins, the chemical shifts of the ring protons and carbons are well-documented, providing a basis for comparison and assignment for the title compound. rsc.org
Table 1: Predicted ¹H NMR Data for 1,4-Dithiin, 2,3-dihydro-5-phenyl-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Dihydro-dithiin CH₂ | 2.5 - 3.5 | Multiplet |
| Dithiin CH | 6.0 - 6.5 | Singlet or fine multiplet |
Table 2: Predicted ¹³C NMR Data for 1,4-Dithiin, 2,3-dihydro-5-phenyl-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Dihydro-dithiin CH₂ | 25 - 35 |
| Dithiin C | 115 - 125 |
| Dithiin C-S | 130 - 140 |
Single-Crystal X-ray Diffraction for Solid-State Structure Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the 1,4-Dithiin, 2,3-dihydro-5-phenyl- molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.
For related heterocyclic systems, such as other dithiin derivatives, X-ray crystallography has been instrumental in confirming their non-planar boat or half-chair conformations. nih.gov The analysis of the crystal structure of the title compound would definitively establish the conformation of the dihydro-dithiin ring and the relative orientation of the phenyl group.
Table 3: Expected Key Structural Parameters from X-ray Diffraction
| Parameter | Expected Value |
|---|---|
| C-S bond length | ~1.75 - 1.85 Å |
| C=C bond length | ~1.34 Å |
| C-C bond length (dihydro) | ~1.54 Å |
| Dihedral angle of dithiin ring | Indicative of boat/half-chair |
Chiroptical Spectroscopy for Chirality Assignment in Derivatives
Should chiral derivatives of 1,4-Dithiin, 2,3-dihydro-5-phenyl- be synthesized, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be essential for assigning their absolute configuration. wikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.
The application of CD spectroscopy has been demonstrated for chiral 1,4-dithiin derivatives, where the sign and intensity of the Cotton effects in the CD spectrum are correlated with the absolute configuration of the stereogenic centers. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental CD spectra to predict the most likely stereoisomer. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. youtube.comnih.gov For 1,4-Dithiin, 2,3-dihydro-5-phenyl- , these techniques would provide characteristic absorption bands for the C-H bonds of the aliphatic and aromatic regions, the C=C double bond of the dithiin ring, and the C-S bonds.
FT-IR spectroscopy is particularly sensitive to polar bonds and would show strong absorptions for any polar functional groups. youtube.com Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and would provide complementary information, especially for the C=C and C-S stretching vibrations. youtube.com The combination of both techniques provides a more complete vibrational profile of the molecule. For instance, studies on similar heterocyclic compounds have utilized FT-IR and Raman spectroscopy to confirm the presence of key functional groups and to study their vibrational properties. researchgate.net
Table 4: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 | 3000 - 2850 |
| C=C stretch (dithiin) | 1650 - 1600 | 1650 - 1600 |
| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org Upon ionization in the mass spectrometer, the molecular ion of 1,4-Dithiin, 2,3-dihydro-5-phenyl- would undergo characteristic fragmentation.
The fragmentation pathways would likely involve the cleavage of the dithiin ring and the loss of small neutral molecules or radicals. The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (m/z 91) or a phenyl cation (m/z 77). The fragmentation of the dihydro-dithiin ring could proceed through various pathways, including retro-Diels-Alder reactions or cleavage at the sulfur atoms. The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, would provide valuable structural information. The fragmentation of related sulfur-containing heterocycles often shows characteristic losses of sulfur-containing fragments. sapub.org
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| 1,4-Dithiin, 2,3-dihydro-5-phenyl- |
| DEPT |
Mechanistic Biological Activity Research of 1,4 Dithiin, 2,3 Dihydro 5 Phenyl in Vitro and Preclinical Focus
Investigations into Molecular Target Engagement
The interaction of a compound with specific molecular targets is a cornerstone of understanding its biological effects. For derivatives of 1,4-dithiin, research has pointed towards engagement with enzymes and receptors.
Enzyme Inhibition Studies (e.g., specific protein targets, in vitro assays)
Studies on a series of dihydro-1,4-dithiin tetraoxides have revealed their potential as enzyme inhibitors. A significant target identified for these compounds is DNA topoisomerase II, a critical enzyme in DNA replication and chromosome organization. The inhibitory activity of these dithiin tetraoxides appears to be linked to their chemical reactivity towards sulfhydryl groups, such as those found in the amino acid cysteine within the enzyme's structure. cdnsciencepub.com
Table 1: Inhibition of Topoisomerase IIα Decatenation by Dihydro-1,4-dithiin Tetraoxide Derivatives
| Compound | IC50 (µM) |
|---|---|
| 4 | 0.8 |
| 5 | 0.3 |
| 6 | 0.2 |
| 8 | 0.5 |
Data sourced from a study on the chemical reactivity and biological activity of dihydro-1,4-dithiin tetraoxides. The compounds are numbered as in the original publication for reference. cdnsciencepub.com
Receptor Binding Profiling (in vitro ligand-binding assays)
Research into the receptor binding profiles of 1,4-dithiin derivatives has identified interactions with specific receptor systems. A series of 2,3-dihydro-dithiin and -dithiepine-1,1,4,4-tetroxides were discovered to have binding affinity for the human galanin-1 receptor (hGAL-R1). nih.gov Galanin is a neuropeptide involved in various physiological processes, including cognition and feeding behavior. nih.gov
In vitro ligand-binding assays using 125I-human galanin demonstrated that these compounds could displace the radioligand from the hGAL-R1 receptor, with IC50 values ranging from 190 to 2700 nM. nih.gov Further pharmacological characterization of two of the more potent analogues revealed that they acted as antagonists at the hGAL-R1 receptor, as evidenced by their ability to counteract galanin's effects in secondary assays measuring adenylate cyclase activity and GTP binding to G-proteins. nih.gov
Table 2: Binding Affinity of Dihydro-dithiin and -dithiepine-1,1,4,4-tetroxide Derivatives to hGAL-R1
| Compound | IC50 (nM) for hGAL-R1 Binding |
|---|---|
| Dithiepin Analogue 7 | 190 |
| Dithiepin Analogue 23 | Not specified in abstract |
Data from a study identifying small molecule non-peptide antagonists of the human galanin hGAL-1 receptor. The compounds are numbered as in the original publication for reference. nih.gov
Cellular Pathway Modulation Studies (in vitro cell-based assays)
The engagement of molecular targets by 1,4-dithiin derivatives translates into effects on cellular pathways, including those governing cell proliferation, viability, and programmed cell death.
Investigations on Cell Proliferation and Viability in Cell Lines
The growth inhibitory effects of several dihydro-1,4-dithiin tetraoxides have been evaluated in human cancer cell lines. In a study using human leukemia K562 cells, a number of these compounds potently inhibited cell growth, with IC50 values in the low to submicromolar range. mit.edu The cytotoxic effects of these compounds are thought to be a consequence of their inhibition of crucial enzymes like topoisomerase II. cdnsciencepub.com
Table 3: Growth Inhibitory Effects of Dihydro-1,4-dithiin Tetraoxides on K562 Cells
| Compound | IC50 (µM) |
|---|---|
| 4 | 1.2 |
| 5 | 0.5 |
| 6 | 0.3 |
| 8 | 0.8 |
Data from an MTS assay on K562 cells. The compounds are numbered as in the original publication for reference. mit.edu
Apoptosis and Necrosis Pathway Analysis in Cellular Models
The induction of programmed cell death, or apoptosis, is a common mechanism of action for anticancer agents. While the inhibition of topoisomerase II by dihydro-1,4-dithiin tetraoxides suggests a potential to trigger apoptosis, direct and detailed studies on the specific apoptotic or necrotic pathways modulated by these compounds are limited. cdnsciencepub.com
Apoptosis can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals binding to death receptors, and the intrinsic pathway, which is initiated by intracellular stress and involves the mitochondria. youtube.comnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. youtube.com
Interestingly, a study on a different class of sulfur-containing heterocycles, specifically a novel Schiff base compound containing a 1,3,4-thiadiazole (B1197879) ring, demonstrated that it could block the proliferation of breast cancer cells (MCF-7) without inducing apoptosis, as indicated by the absence of DNA fragmentation. nih.govareeo.ac.ir This highlights that not all antiproliferative sulfur-containing heterocyclic compounds necessarily act through the induction of apoptosis. Further research is required to elucidate the specific cell death pathways, if any, that are modulated by 1,4-Dithiin, 2,3-dihydro-5-phenyl- and its close analogs.
Mechanistic Studies on Antimicrobial Activity (in vitro bacterial/fungal assays)
The antimicrobial properties of sulfur-containing compounds are well-documented, and some derivatives of 1,4-dithiin have been evaluated for their activity against various pathogens. However, the findings in this area are somewhat mixed.
For instance, vinyldithiins, which are sulfur-containing compounds derived from allicin (B1665233) in garlic, have been reported to lack antimicrobial activity. nih.govnih.gov In contrast, a study on novel 1,4-dithiine derivatives, specifically aminoalkanol derivatives of 2,3-dihydro-5H- cdnsciencepub.comnih.govdithiino[2,3-c]pyrrole-5,7(6H)-dione, showed moderate to significant protection against certain viruses, including Coxsackievirus B2 (CVB-2), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV). cdnsciencepub.com
Another study on a series of 1,4-dithiine derivatives found that several compounds exhibited high inhibitory activity against Gram-positive cocci, such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values in the range of 4-32 μg/mL. cdnsciencepub.com Some of these compounds were also effective against methicillin-resistant strains of S. aureus (MRSA) and could inhibit biofilm formation by S. epidermidis. cdnsciencepub.com The antimicrobial activity of organosulfur compounds is often attributed to their ability to react with sulfhydryl groups of essential microbial enzymes. unica.it
Table 4: Antimicrobial Activity of Selected 1,4-Dithiine Derivatives
| Compound(s) | Activity | Organism(s) | MIC (µg/mL) |
|---|---|---|---|
| 3h, 3j, 4b, 5a–d | Moderate to significant antiviral protection | CVB-2, HSV-1, YFV | Not specified |
| 1, 2, 4, 8, 9, 10, 12 | High inhibition against Gram-positive cocci | S. aureus, S. epidermidis | 4-32 |
| MRSA strains | Inhibition | Methicillin-resistant S. aureus | 4-64 |
Data compiled from studies on the biological evaluation of novel 1,4-dithiine derivatives. The compounds are numbered as in the original publications for reference. cdnsciencepub.com
Antioxidant and Radical Scavenging Activities in Biochemical Systems
Organosulfur compounds are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. While specific data for 1,4-Dithiin, 2,3-dihydro-5-phenyl- is not available, studies on other sulfur-containing molecules suggest potential mechanisms of action.
Research on various organosulfur compounds has demonstrated their capacity to act as potent antioxidants. For instance, studies on synthetic organosulfur compounds have highlighted their ability to scavenge radicals and reduce metal ions, key processes in mitigating oxidative stress. bohrium.comresearchgate.netarabjchem.org One study on bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide, a sulfur-containing phenolic compound, revealed significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and a notable capacity to inhibit lipid peroxidation. bohrium.comresearchgate.netarabjchem.org This suggests that the sulfur atoms in such molecules can play a crucial role in their antioxidant function.
The antioxidant activity of phenyl-substituted compounds has also been investigated. For example, phenyl-acyl-chitooligosaccharide derivatives have shown considerable scavenging ability against superoxide (B77818) anions and DPPH radicals. nih.gov The presence of a phenyl group can influence the electronic properties of the molecule, potentially enhancing its radical scavenging efficacy.
Given these findings, it is plausible that 1,4-Dithiin, 2,3-dihydro-5-phenyl- exhibits antioxidant and radical scavenging properties. The dihydro-dithiin ring, with its two sulfur atoms, could contribute to the stabilization of radical species, while the phenyl group might enhance this activity. However, without direct experimental validation, this remains a hypothesis.
Table 1: Antioxidant and Radical Scavenging Activity of Related Organosulfur Compounds
| Compound/Extract | Assay | Results | Reference |
| Bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide | DPPH radical scavenging | High activity reported | bohrium.comresearchgate.netarabjchem.org |
| Bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide | Lipid Peroxidation Inhibition | Significant decrease in lipid hydroperoxides and TBARS | bohrium.comresearchgate.netarabjchem.org |
| Phenyl-acyl-chitooligosaccharide derivatives | Superoxide anion scavenging | Clearance rate up to 47.44% | nih.gov |
| Phenyl-acyl-chitooligosaccharide derivatives | DPPH radical scavenging | Clearance rate up to 80.27% | nih.gov |
| 1,4-Dithiin, 2,3-dihydro-5-phenyl- | All Assays | Data not available |
Immunomodulatory Effects in Isolated Immune Cells
The immunomodulatory potential of organosulfur compounds is well-documented, particularly in studies of garlic and its derivatives, which include dithiins. These compounds have been shown to influence the activity of various immune cells.
Garlic-derived organosulfur compounds, such as diallyl disulfide and dithiins, have demonstrated the ability to stimulate macrophages, lymphocytes, and natural killer (NK) cells. nih.gov This stimulation includes the modulation of cytokine secretion, enhancement of phagocytosis, and activation of macrophages. nih.gov For instance, aged garlic extract, which contains transformed organosulfur compounds, has been shown to possess significant immunomodulatory effects. nih.gov Fructans isolated from aged garlic extract also contribute to these properties by displaying mitogenic activity and activating macrophages. nih.gov
While these studies focus on complex extracts or different dithiin derivatives, they strongly suggest that the dithiin scaffold can be a key pharmacophore for immunomodulatory activity. The presence of a phenyl group in 1,4-Dithiin, 2,3-dihydro-5-phenyl- could further modulate this activity, potentially by influencing its interaction with cellular targets. However, the precise effects of this specific compound on isolated immune cells have not been reported. Preclinical models are crucial for identifying and evaluating the effects of such compounds on the immune system. diva-portal.org
Table 2: Immunomodulatory Effects of Related Organosulfur Compounds on Isolated Immune Cells
| Compound/Extract | Cell Type | Observed Effect | Reference |
| Garlic-derived organosulfur compounds | Macrophages, Lymphocytes, NK cells | Stimulation, modulation of cytokine secretion, enhanced phagocytosis | nih.gov |
| Aged Garlic Extract Fructans | Murine lymphocytes, Peritoneal exudate cells | Mitogenic activity, activation of macrophages including phagocytosis | nih.gov |
| 1,4-Dithiin, 2,3-dihydro-5-phenyl- | Various immune cells | Data not available |
Membrane Permeability and Transport Studies in Cell Models
The ability of a compound to permeate cell membranes is a critical determinant of its biological activity. For small molecules like 1,4-Dithiin, 2,3-dihydro-5-phenyl-, passive diffusion across the lipid bilayer is a likely mechanism of cellular uptake. The physicochemical properties of the molecule, such as its lipophilicity (often expressed as logD), play a significant role in this process. nih.gov
Studies on the structure-permeability relationships of small drug-like molecules indicate that compounds with logD values between 0 and 3 generally exhibit high permeability. nih.gov The presence of sulfur in a heterocyclic ring can influence a molecule's conformation and its interactions with the membrane, which in turn affects its permeability. researchgate.netrsc.org
However, cellular uptake is not solely governed by passive diffusion. Efflux pumps, which are membrane proteins that actively transport substances out of the cell, can significantly limit the intracellular concentration of a compound. nih.gov Some heterocyclic compounds have been identified as substrates for these pumps. nih.gov Predicting the membrane permeability of small molecules from first principles remains a complex challenge. nih.gov
Currently, there are no published studies specifically investigating the membrane permeability and transport of 1,4-Dithiin, 2,3-dihydro-5-phenyl- in cell models. Therefore, its ability to cross cell membranes and its potential interaction with transport proteins remain unknown.
Table 3: Membrane Permeability Characteristics of Small Molecules
| Compound Class | Key Determinants of Permeability | Efflux Pump Interaction | Reference |
| Small drug-like molecules | logD value, lipophilicity | Can be substrates for efflux pumps | nih.gov |
| Sulfur-containing heterocycles | Molecular conformation, sulfur-lone pair interactions | Not extensively studied for this class | researchgate.netrsc.org |
| 1,4-Dithiin, 2,3-dihydro-5-phenyl- | Data not available | Data not available |
Structure Activity Relationship Sar Studies of 1,4 Dithiin, 2,3 Dihydro 5 Phenyl Analogs
Systematic Modification of the Phenyl Ring for Activity Enhancement
The phenyl group at the 5-position of the 2,3-dihydro-1,4-dithiin ring serves as a key interaction motif with biological targets. Altering its electronic and steric properties through substitution is a fundamental strategy to modulate biological activity.
Influence of Electron-Donating and Electron-Withdrawing Substituents
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), can increase the electron density of the phenyl ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein's active site. nih.gov Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density and can participate in different types of interactions, such as dipole-dipole or hydrogen bonding. mdpi.com The strategic placement of these groups can lead to significant variations in biological potency.
Table 1: Hypothetical Influence of Phenyl Ring Substituents on Biological Activity
| Substituent (Position) | Electronic Effect | Predicted Impact on Activity |
| 4-Methoxy | Electron-Donating | Potential enhancement through increased π-π interactions |
| 4-Nitro | Electron-Withdrawing | Potential for altered binding through dipole interactions |
| 2-Chloro | Inductive Withdrawing | May induce conformational changes affecting binding |
| 3-Methyl | Electron-Donating | Could improve hydrophobic interactions |
This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for 1,4-Dithiin, 2,3-dihydro-5-phenyl- analogs is limited.
Heterocyclic Ring Modifications and Their Impact on Activity
Modifications to the dihydrodithiin ring system itself offer another avenue for optimizing the biological profile of these compounds.
Alterations to the Dihydrodithiin Ring System
Changes to the dihydrodithiin ring, such as oxidation of the sulfur atoms to sulfoxides or sulfones, can significantly impact the ring's conformation, polarity, and hydrogen bonding capabilities. These modifications can alter the molecule's solubility and its ability to interact with polar residues in a binding site. Research on related dihydro-1,4-dithiin tetraoxides has shown that such modifications can dramatically shift biological activity from herbicidal to microbicidal, highlighting the critical role of the sulfur oxidation state.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.comdrughunter.com In the context of 1,4-Dithiin, 2,3-dihydro-5-phenyl-, the dihydrodithiin ring can be replaced by other heterocyclic systems with similar steric and electronic properties. The goal is to retain or improve biological activity while potentially enhancing other properties like metabolic stability or reducing toxicity.
Table 2: Potential Bioisosteric Replacements for the Dihydrodithiin Ring
| Original Ring | Bioisosteric Replacement | Rationale |
| 2,3-Dihydro-1,4-dithiin | Tetrahydrothiophene | Maintains a sulfur-containing heterocycle with altered ring size and flexibility. |
| 2,3-Dihydro-1,4-dithiin | 1,3-Dioxane | Replaces sulfur with oxygen, altering polarity and hydrogen bonding potential. |
| 2,3-Dihydro-1,4-dithiin | Pyrrolidine | Introduces a nitrogen atom, allowing for potential new hydrogen bond interactions. |
This table presents hypothetical bioisosteric replacements based on common strategies in medicinal chemistry.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape of a molecule is a crucial determinant of its biological activity. Conformational analysis of 1,4-Dithiin, 2,3-dihydro-5-phenyl- analogs provides insights into the energetically favorable shapes the molecule can adopt and how these conformers interact with a biological target. The dihydro-1,4-dithiin ring typically exists in a half-chair or boat conformation, and the preferred conformation can be influenced by the substituents on both the heterocyclic and phenyl rings.
Computational studies and techniques like NMR spectroscopy can be used to determine the preferred conformations. A strong correlation between a specific conformation and high biological activity suggests that this particular shape is the "bioactive conformation" that optimally fits the target's binding site. For instance, the relative orientation of the phenyl ring with respect to the dihydrodithiin ring can be critical for establishing key interactions with the target protein.
Computational SAR Modeling (e.g., QSAR, 3D-QSAR) of 1,4-Dithiin, 2,3-dihydro-5-phenyl- Analogs
Computational modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict the biological activity of chemical compounds and to understand the structural features that govern their efficacy. springernature.comyoutube.com For analogs of 1,4-Dithiin, 2,3-dihydro-5-phenyl-, computational Structure-Activity Relationship (SAR) studies, including Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR), can provide profound insights into the molecular properties influencing their biological activities. These methods are pivotal in guiding the synthesis of new derivatives with potentially enhanced potency and selectivity. nih.govnih.gov
While specific QSAR and 3D-QSAR studies on 1,4-Dithiin, 2,3-dihydro-5-phenyl- are not extensively documented in publicly available literature, the principles of these computational techniques are broadly applicable. By examining studies on structurally related sulfur-containing heterocycles and phenyl-substituted compounds, a clear framework for how such analyses would be conducted for the target analogs can be established. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed activity. biolscigroup.us
Methodology:
A typical QSAR study involves several key steps:
Data Set Selection: A series of 1,4-Dithiin, 2,3-dihydro-5-phenyl- analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, like molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as dipole moment and orbital energies (e.g., HOMO and LUMO). biolscigroup.us
Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links a selection of descriptors to the biological activity. nih.gov The goal is to find a statistically significant correlation.
Model Validation: The predictive ability of the QSAR model is rigorously assessed using the test set of compounds. Statistical parameters like the squared correlation coefficient (R²), cross-validated R² (Q²), and the R² for the test set (pred_R²) are used to evaluate the model's robustness and predictive capacity. biolscigroup.us
Illustrative QSAR Data for Hypothetical Analogs:
The following table illustrates the kind of data that would be generated in a QSAR study of 1,4-Dithiin, 2,3-dihydro-5-phenyl- analogs. The descriptors and activity values are hypothetical but representative of what would be used in such an analysis.
| Compound ID | LogP | Molecular Weight | Dipole Moment (Debye) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| 1a | 3.2 | 210.3 | 2.5 | 5.8 | 5.7 |
| 1b | 3.5 | 224.3 | 2.8 | 6.2 | 6.1 |
| 1c | 2.9 | 243.3 | 3.1 | 5.5 | 5.6 |
| 1d | 4.1 | 258.4 | 2.2 | 6.8 | 6.7 |
| 1e | 3.8 | 244.4 | 2.6 | 6.5 | 6.4 |
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
A resulting QSAR equation might look like: pIC₅₀ = 0.8 * LogP - 0.01 * Molecular Weight + 0.5 * Dipole Moment + C
This equation would suggest that higher lipophilicity (LogP) and dipole moment, along with a lower molecular weight, are favorable for the biological activity of these hypothetical analogs.
3D-QSAR Modeling
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships.
Methodology:
Molecular Alignment: A crucial step in 3D-QSAR is the superposition of all molecules in the dataset based on a common structural feature or a pharmacophore model. mdpi.com For analogs of 1,4-Dithiin, 2,3-dihydro-5-phenyl-, the dithiin or phenyl ring could serve as the alignment template.
Interaction Field Calculation: The aligned molecules are placed in a 3D grid. A probe atom is then systematically moved across the grid, and its interaction energies (steric and electrostatic for CoMFA; steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor for CoMSIA) with each molecule are calculated at each grid point. mdpi.com
Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the interaction fields with the variations in biological activity. researchgate.net
Contour Map Visualization: The results of the 3D-QSAR analysis are visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to either increase or decrease biological activity. nih.gov For instance:
Green contours might indicate areas where bulky (steric) groups are favored.
Yellow contours could show regions where bulky groups are disfavored.
Blue contours might highlight areas where electropositive groups enhance activity.
Red contours could indicate regions where electronegative groups are preferred.
Illustrative 3D-QSAR Findings:
A hypothetical CoMSIA study on a series of 1,4-Dithiin, 2,3-dihydro-5-phenyl- analogs might reveal the following:
Steric Fields: A large green contour near the para-position of the phenyl ring would suggest that introducing bulky substituents at this position could enhance activity. Conversely, a yellow contour near the dithiin ring might indicate that steric hindrance in this region is detrimental.
Electrostatic Fields: A blue contour around a specific region of the molecule would imply that an increase in positive charge (e.g., through an electron-donating group) is beneficial. A red contour would suggest the opposite, favoring electron-withdrawing groups.
Hydrophobic Fields: White or gray contours could indicate regions where hydrophobic groups are favorable for activity, while colored contours might show where hydrophilic groups are preferred.
Hypothetical 3D-QSAR Model Statistics:
The quality of a 3D-QSAR model is assessed by statistical parameters similar to those in 2D-QSAR.
| Model Type | q² | R² | pred_R² | Number of Components |
| CoMFA | 0.65 | 0.92 | 0.75 | 5 |
| CoMSIA | 0.71 | 0.95 | 0.82 | 6 |
q² (cross-validated R²) and R² (non-cross-validated R²) are measures of model fit, while pred_R² assesses the predictive power on an external test set.
These computational models, by providing both quantitative predictions and intuitive 3D visualizations, are invaluable for rationally designing novel 1,4-Dithiin, 2,3-dihydro-5-phenyl- analogs with optimized biological profiles. They allow medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, thereby accelerating the drug discovery process. mdpi.com
Advanced Applications Research of 1,4 Dithiin, 2,3 Dihydro 5 Phenyl in Materials Science and Catalysis
Integration into Advanced Polymer Architectures
Photo-Initiated Polymerization Studies
There is currently no available research data on the use of 1,4-Dithiin, 2,3-dihydro-5-phenyl- in photo-initiated polymerization studies.
Design of Functionalized Polymeric Materials
Information regarding the design of functionalized polymeric materials incorporating 1,4-Dithiin, 2,3-dihydro-5-phenyl- is not present in the surveyed scientific literature.
Role as a Ligand in Coordination Chemistry and Catalysis
Development of Novel Organometallic Catalysts
There are no detailed research findings on the development of novel organometallic catalysts utilizing 1,4-Dithiin, 2,3-dihydro-5-phenyl- as a ligand.
Application in Asymmetric Catalysis
The application of 1,4-Dithiin, 2,3-dihydro-5-phenyl- in the field of asymmetric catalysis is not documented in the available research.
Optoelectronic Material Development
Scientific literature does not currently contain information on the development of optoelectronic materials based on 1,4-Dithiin, 2,3-dihydro-5-phenyl-.
Synthesis of Conductive Polymers Incorporating the Dithiin Unit
The development of conductive polymers is a field of intense research, with applications ranging from electronic displays to energy storage. A key requirement for a polymer to exhibit conductivity is a conjugated π-electron system along its backbone. The incorporation of sulfur heterocycles is a well-established strategy to create such systems. nih.govnih.govstanford.edu The dithiin unit, present in 1,4-Dithiin, 2,3-dihydro-5-phenyl- , possesses characteristics that could be advantageous in the design of novel conductive polymers.
The sulfur atoms in the dithiin ring have non-bonding electron pairs that can interact with the π-systems of adjacent aromatic or unsaturated groups, potentially contributing to the delocalization of electrons along a polymer chain. Research on polymers containing the related 1,4-dithiin motif has shown that these units can be electrochemically active, undergoing reversible oxidation to form stable radical cations and dications. This redox activity is fundamental to the charge-carrying capacity of conductive polymers.
Although direct polymerization of 1,4-Dithiin, 2,3-dihydro-5-phenyl- has not been extensively documented in peer-reviewed literature, its structure suggests potential pathways for incorporation into polymer chains. For instance, the phenyl group could be functionalized to enable polymerization reactions. Furthermore, the dihydro-dithiin ring itself could potentially be opened or otherwise modified to facilitate linkage into a polymer backbone. The properties of such a polymer would be influenced by the specific polymerization method and the resulting molecular architecture.
A hypothetical polymer incorporating the 1,4-Dithiin, 2,3-dihydro-5-phenyl- unit might exhibit properties that are a hybrid of those of well-known conductive polymers like polythiophenes and polyphenylenes. The phenyl group would likely enhance thermal stability and influence the solubility and processing characteristics of the polymer. The dihydro-dithiin unit, with its non-planar, flexible structure, could impact the morphology and chain packing of the polymer, which in turn are critical factors for conductivity. Further research would be needed to synthesize such polymers and to characterize their electrical and optical properties.
Exploration of Fluorescent Probes and Sensors
Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or biologically important molecules, through a change in their fluorescence properties. The design of such probes often involves a fluorophore (the light-emitting part) connected to a receptor (the analyte-binding part). Sulfur-containing heterocycles are frequently used in the design of fluorescent probes. nih.gov
The 1,4-Dithiin, 2,3-dihydro-5-phenyl- molecule contains structural elements that could be exploited for the development of fluorescent probes. The phenyl group, when part of a larger conjugated system, can contribute to fluorescence. The sulfur atoms of the dithiin ring can act as binding sites for certain metal ions. The interaction of an analyte with the sulfur atoms could perturb the electronic structure of the molecule, leading to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).
The development of a fluorescent probe based on 1,4-Dithiin, 2,3-dihydro-5-phenyl- would likely involve chemical modification to enhance its fluorescent properties and to introduce selectivity for a specific target. For example, extending the conjugation from the phenyl group could shift the fluorescence to longer, more useful wavelengths. Attaching specific binding groups to the molecule could make it selective for a particular analyte.
Applications in Chemo- and Biosensor Development
Chemosensors and biosensors are devices that use a chemical or biological recognition element to detect an analyte and produce a measurable signal. The potential applications of 1,4-Dithiin, 2,3-dihydro-5-phenyl- in this area are closely linked to its potential as a fluorescent probe and its electrochemical properties.
In the context of chemosensors, the sulfur atoms in the dihydro-dithiin ring could serve as recognition sites for heavy metal ions, which are common environmental pollutants. The binding of a metal ion could be detected through a change in fluorescence, as discussed above, or through an electrochemical signal. For instance, the oxidation potential of the dithiin unit could be altered upon binding to a metal ion, which could be measured using techniques like cyclic voltammetry.
For biosensor applications, the molecule would need to be functionalized to interact with biological targets such as proteins or nucleic acids. This could involve attaching a biologically active group to the phenyl ring. The detection of the binding event would then rely on a change in the optical or electrochemical properties of the 1,4-Dithiin, 2,3-dihydro-5-phenyl- core.
The development of sensors based on this molecule is still a prospective area of research. The synthesis of derivatives with specific recognition capabilities and the fabrication of these molecules into sensor devices are necessary next steps. The broader field of sulfur-containing heterocycles in sensor technology provides a strong foundation for this future work. nih.govscilit.com
Emerging Research Directions and Future Prospects for 1,4 Dithiin, 2,3 Dihydro 5 Phenyl
Exploration of Unconventional Synthetic Routes
Traditional syntheses of the 2,3-dihydro-1,4-dithiin scaffold often rely on the reaction of α-haloketones with dimercaptans. However, the pursuit of more efficient, atom-economical, and environmentally benign methods is driving the exploration of unconventional synthetic routes. Future research is anticipated to focus on several key areas:
C-H Activation/Functionalization: Direct C-H functionalization of simpler, readily available precursors represents a highly attractive strategy. This could involve transition-metal-catalyzed reactions to directly introduce the phenyl group or build the dithiin ring onto a phenyl-containing starting material, minimizing the need for pre-functionalized substrates.
Photocatalysis and Electrochemistry: The use of visible light photocatalysis or electrochemical methods offers green alternatives to traditional thermal reactions. These approaches could enable novel bond formations and reaction pathways for constructing the 2,3-dihydro-5-phenyl-1,4-dithiin core under mild conditions.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can facilitate scalability. Developing flow-based syntheses for this compound could lead to higher yields and purity while minimizing waste.
Multicomponent Reactions: Designing one-pot, multicomponent reactions where three or more starting materials combine to form the desired product in a single step is a major goal. This approach significantly improves efficiency and reduces the number of purification steps required.
Novel Biological Targets and Mechanistic Hypotheses
While some biological activities of dithiin derivatives have been reported, a vast landscape of potential biological targets remains unexplored for 2,3-dihydro-5-phenyl-1,4-dithiin. Future research will likely move beyond preliminary screenings to investigate specific molecular targets and elucidate mechanisms of action.
Emerging areas of investigation include:
Enzyme Inhibition: The sulfur atoms in the dithiin ring can interact with metal ions in the active sites of metalloenzymes. This makes enzymes like matrix metalloproteinases (MMPs), which are involved in cancer and inflammation, or histone deacetylases (HDACs), which are epigenetic regulators, potential targets.
Modulation of Ion Channels: The structural features of 2,3-dihydro-5-phenyl-1,4-dithiin could allow it to interact with specific ion channels in cell membranes, such as potassium or calcium channels, which are crucial for neuronal signaling and muscle contraction.
Interference with Protein-Protein Interactions: The phenyl group and the dithiin core could serve as a scaffold to disrupt key protein-protein interactions that are critical for disease progression, for example, in signaling pathways related to cell growth and proliferation.
Targeting Redox Homeostasis: Given the presence of sulfur, a redox-active element, there is a hypothesis that these compounds could modulate cellular redox environments, potentially impacting pathways regulated by reactive oxygen species (ROS).
Advanced Computational Modeling for Rational Design
To accelerate the discovery of new applications and optimize the properties of 2,3-dihydro-5-phenyl-1,4-dithiin, advanced computational modeling will be indispensable.
| Computational Technique | Application in Drug Discovery |
| Molecular Docking | Predicting the binding affinity and orientation of 2,3-dihydro-5-phenyl-1,4-dithiin and its derivatives within the active site of a biological target. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the structural features of a series of dithiin analogs with their biological activity, guiding the design of more potent compounds. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions over time. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | In silico prediction of the pharmacokinetic and toxicological properties of new derivatives to identify candidates with better drug-like properties early in the design process. |
These computational approaches will enable a more rational, hypothesis-driven design of novel analogs of 2,3-dihydro-5-phenyl-1,4-dithiin with enhanced activity and selectivity for specific biological targets.
Integration into Supramolecular Assemblies
The unique structural and electronic properties of 2,3-dihydro-5-phenyl-1,4-dithiin make it an intriguing building block for supramolecular chemistry and materials science.
Crystal Engineering: The potential for non-covalent interactions, such as π-π stacking involving the phenyl ring and S···S or C-H···S interactions involving the dithiin ring, can be exploited to construct well-defined crystalline architectures with interesting optical or electronic properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur atoms of the dithiin ring can act as ligands to coordinate with metal centers, leading to the formation of coordination polymers or highly porous MOFs. These materials could have applications in gas storage, catalysis, or sensing.
Self-Assembled Monolayers: Derivatives of 2,3-dihydro-5-phenyl-1,4-dithiin could be designed to self-assemble on surfaces, such as gold, through the sulfur atoms, creating functionalized surfaces with tailored properties for applications in electronics or biosensors.
Challenges and Opportunities in Scale-Up and Process Chemistry Research
Translating the synthesis of 2,3-dihydro-5-phenyl-1,4-dithiin from the laboratory bench to an industrial scale presents both challenges and opportunities.
Key Challenges:
Cost of Starting Materials: The availability and cost of specialized starting materials can be a significant hurdle for large-scale production.
Reagent Stoichiometry and Waste Generation: Many laboratory-scale syntheses use an excess of reagents, leading to poor atom economy and significant waste generation, which is not viable for industrial processes.
Purification: The removal of impurities and byproducts can be complex and costly, requiring the development of efficient and scalable purification methods like crystallization or preparative chromatography.
Safety Concerns: The handling of potentially hazardous reagents and intermediates at a large scale requires careful process safety assessment and engineering controls.
Opportunities for Research and Development:
Process Optimization: Detailed studies to optimize reaction conditions (temperature, pressure, concentration, catalyst loading) can significantly improve yield, reduce reaction times, and enhance product purity.
Green Chemistry Principles: The application of green chemistry principles, such as the use of safer solvents, renewable starting materials, and catalytic methods, can lead to more sustainable and cost-effective manufacturing processes.
Future research in process chemistry will be crucial to unlock the full potential of 2,3-dihydro-5-phenyl-1,4-dithiin by making it more accessible and economically viable for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
